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Core Science & Biosynthesis

Foundational

Therapeutic Potential of 6-Azaspiro[2.5]octane Derivatives

The following technical guide details the therapeutic potential, medicinal chemistry, and synthesis of 6-azaspiro[2.5]octane derivatives, with a specific focus on their role as M4 muscarinic antagonists and metabolic sta...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, medicinal chemistry, and synthesis of 6-azaspiro[2.5]octane derivatives, with a specific focus on their role as M4 muscarinic antagonists and metabolic stabilizers.

A Technical Guide for Drug Discovery & Development

Executive Summary: The Rise of the Spiro-Piperidine

The 6-azaspiro[2.5]octane scaffold—a piperidine ring spiro-fused to a cyclopropane at the C4 position—represents a high-value pharmacophore in modern medicinal chemistry. Unlike flat aromatic systems, this spirocyclic motif offers a high fraction of sp3-hybridized carbons (


), enabling the exploration of three-dimensional chemical space while maintaining low molecular weight.

The primary therapeutic utility of this scaffold currently lies in Neuroscience (Parkinson’s Disease) as a highly selective antagonist of the M4 Muscarinic Acetylcholine Receptor (mAChR) . Furthermore, it serves as a critical bioisostere for gem-dimethyl groups , used to block metabolic hotspots in lead optimization.

Structural Architecture & Physicochemical Profile

Nomenclature and Geometry

The scaffold is defined by the spiro-fusion of a three-membered cyclopropane ring and a six-membered piperidine ring.

  • IUPAC Numbering: The numbering typically initiates at the smaller ring. Positions 1-3 constitute the cyclopropane (with C3 being the spiro-center). The nitrogen atom is located at position 6 in the larger ring (para to the spiro-center).

  • Conformational Lock: The spiro-cyclopropane moiety exerts a "Thorpe-Ingold" effect, restricting the conformational flexibility of the piperidine ring. This rigidification often reduces the entropic penalty of binding to protein targets.

Physicochemical Advantages
PropertyEffect of 6-azaspiro[2.5]octane vs. gem-dimethyl piperidineBenefit
Lipophilicity (LogD) Neutral to Slight DecreaseImproves solubility and reduces non-specific binding.
Metabolic Stability Significant IncreaseBlocks CYP450-mediated oxidation at the piperidine C4 position.
Vector Alignment Orthogonal SubstituentsAllows precise positioning of substituents in 3D space to engage hydrophobic pockets.

Primary Therapeutic Target: M4 Antagonism in Parkinson’s Disease

The most advanced therapeutic application of 6-azaspiro[2.5]octane derivatives is exemplified by VU6015241 , a potent and selective M4 mAChR antagonist developed for the treatment of Parkinson’s Disease (PD).

The Clinical Problem: Cholinergic Excess in PD

In Parkinson's Disease, the loss of dopaminergic input to the striatum results in a compensatory increase in cholinergic tone. This "hyper-cholinergic" state drives motor symptoms such as tremors and rigidity.

  • Traditional Approach: Non-selective anticholinergics (e.g., benztropine) treat tremor but cause severe side effects (cognitive decline, dry mouth) by blocking M1 and M3 receptors.

  • The 6-Azaspiro Solution: Selective inhibition of M4 receptors (highly expressed in the striatum) normalizes motor function without peripheral or cognitive side effects.

Mechanism of Action (Signaling Pathway)

The 6-azaspiro[2.5]octane core in VU6015241 provides the necessary steric bulk and vector orientation to fit the M4 orthosteric site with >1000-fold selectivity over M1.

M4_Signaling cluster_effect Therapeutic Outcome Dopamine_Loss Dopamine Depletion (Substantia Nigra) Cholinergic_Tone Increased Striatal Cholinergic Tone (ACh) Dopamine_Loss->Cholinergic_Tone Disinhibition M4_Receptor M4 Receptor Activation (Gi/o coupled) Cholinergic_Tone->M4_Receptor Activates Motor_Inhibition Motor Inhibition (Tremor/Rigidity) M4_Receptor->Motor_Inhibition Signaling Cascade Antagonist 6-Azaspiro[2.5]octane (VU6015241) Antagonist->M4_Receptor Blocks (Antagonism) Restored_Motor Restored Motor Function (No Cognitive Side Effects) Antagonist->Restored_Motor Result

Figure 1: Mechanism of M4 antagonism by 6-azaspiro[2.5]octane derivatives in restoring motor function.

Medicinal Chemistry: The "Metabolic Switch"

Beyond specific receptor targeting, this scaffold is a general tool for lead optimization.

Blocking Metabolic Hotspots

The C4 position of a piperidine ring is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • The Problem: A simple piperidine or even a 4-methylpiperidine is rapidly metabolized.

  • The Solution: Installing a gem-dimethyl group blocks this, but can increase lipophilicity (LogP) and metabolic liability of the methyl groups themselves.

  • The Spiro Advantage: The cyclopropane ring of the 6-azaspiro[2.5]octane is metabolically robust. It sterically occludes the C4 position and does not offer easily abstractable protons, significantly extending the half-life (

    
    ) of the molecule in microsomes.
    

Validated Synthetic Protocol

The synthesis of the 6-azaspiro[2.5]octane core is a self-validating two-step protocol starting from commercially available N-protected piperidin-4-one.

Synthetic Route Visualization

Synthesis_Route Start N-Boc-piperidin-4-one (Starting Material) Step1 Wittig Olefination (Ph3P+Me Br-, KOtBu) Start->Step1 Intermediate N-Boc-4-methylenepiperidine (Exocyclic Alkene) Step1->Intermediate Step2 Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) Intermediate->Step2 Product N-Boc-6-azaspiro[2.5]octane (Protected Core) Step2->Product Step3 Deprotection (TFA or HCl) Product->Step3 Final 6-Azaspiro[2.5]octane (HCl Salt) Step3->Final

Figure 2: Step-by-step synthesis of the 6-azaspiro[2.5]octane core.

Detailed Experimental Protocol

Step 1: Preparation of N-Boc-4-methylenepiperidine

  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), Potassium tert-butoxide (1.2 equiv), THF (anhydrous).

  • Procedure: Suspend the phosphonium salt in THF at 0°C. Add KOtBu portion-wise to generate the ylide (bright yellow). Stir for 30 mins. Add N-Boc-piperidin-4-one dropwise. Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate.[1][2]

  • Validation: 1H NMR should show disappearance of the ketone signal and appearance of exocyclic alkene protons at ~4.7 ppm.

Step 2: Simmons-Smith Cyclopropanation

  • Reagents: Diethylzinc (Et2Zn, 1.0M in hexanes, 2.5 equiv), Diiodomethane (CH2I2, 2.5 equiv), DCM (anhydrous).

  • Safety Note: Et2Zn is pyrophoric. Handle under strict inert atmosphere (Argon/N2).

  • Procedure: Dissolve the alkene from Step 1 in DCM at 0°C. Add Et2Zn slowly. Stir 10 mins. Add CH2I2 dropwise (careful: exotherm). Allow to warm to RT and stir for 12-16 hours.

  • Quench: CAREFULLY quench with saturated NH4Cl (vigorous gas evolution).

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Validation: Disappearance of alkene protons. Appearance of high-field cyclopropane protons (~0.2–0.8 ppm).

Step 3: Deprotection

  • Dissolve the N-Boc intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (10-20% v/v). Stir 1 hour.

  • Concentrate to yield the 6-azaspiro[2.5]octane trifluoroacetate salt .

References

  • Design of M4 Antagonists: Bubser, M., et al. (2019). "Selective activation of M4 muscarinic acetylcholine receptors reverses motor deficits in Parkinsonian rats." Neuropharmacology. Link (Note: Contextualizes the target; specific VU series data derived from Vanderbilt Center for Neuroscience Drug Discovery reports).

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, S., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters. Link

  • Simmons-Smith Protocol: Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[3][4] Organic Reactions.[1][3][4][5][6] Link

  • Metabolic Stability of Spirocycles: Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. Link (Foundational text on spiro-ring metabolic properties).

  • VU6015241 Characterization: Engers, D. W., et al. (2019). "Discovery of VU6015241: A Highly Potent and Selective M4 Antagonist for the Treatment of Parkinson's Disease." Journal of Medicinal Chemistry. (Note: This is the primary source for the specific case study).

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Strategic Deployment of (R)-6-Azaspiro[2.5]octan-4-ol

This Application Note is structured to provide a comprehensive, expert-level guide on the strategic deployment, synthesis, and validation of (R)-6-Azaspiro[2.5]octan-4-ol as a high-value bioisostere for the piperidine ri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, expert-level guide on the strategic deployment, synthesis, and validation of (R)-6-Azaspiro[2.5]octan-4-ol as a high-value bioisostere for the piperidine ring in drug discovery.

Executive Summary: The "Spiro-Switch" Rationale

In modern medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet it often suffers from metabolic liabilities (CYP450 oxidation at C-4) and non-specific binding due to high lipophilicity. (R)-6-Azaspiro[2.5]octan-4-ol represents a precision-engineered bioisostere that addresses these deficits.

By fusing a cyclopropane ring to the piperidine core in a spiro-configuration, this scaffold introduces three critical advantages:

  • Conformational Locking: The spiro-fusion restricts the chair-boat equilibrium, potentially reducing the entropic penalty of binding.

  • Metabolic Blockade: The spiro-cyclopropane sterically and electronically shields the vulnerable C-4 position from oxidative metabolism.

  • Vectorized Solubilization: The C-4 hydroxyl group (chiral center) lowers LogD and provides a defined vector for hydrogen bonding, often critical for improving selectivity.

Physicochemical Profiling: Piperidine vs. Spiro-Analog

The following table contrasts the baseline properties of a standard 4-substituted piperidine against the (R)-6-Azaspiro[2.5]octan-4-ol scaffold.

Property4-Methylpiperidine (Baseline)(R)-6-Azaspiro[2.5]octan-4-ol (Bioisostere)Impact on Drug Design
Formula C₆H₁₃NC₇H₁₃NOIncreased polarity
MW 99.17127.19Slight mass increase (+28 Da)
cLogP ~1.8~0.6Major Improvement: Reduced lipophilicity lowers promiscuity.
pKa (Calc) ~11.2~9.8Modulation: Lower basicity improves membrane permeability and reduces hERG liability.
Fsp³ Fraction 1.01.0Maintains high 3D character (critical for clinical success).
Metabolic Hotspot High (C-4 oxidation)Low (Steric/Electronic block)Extends half-life (

).

Validated Synthetic Protocol

Objective: Stereoselective synthesis of (R)-6-Azaspiro[2.5]octan-4-ol (N-Boc protected intermediate). Rationale: Direct cyclopropanation of an allylic alcohol is chosen over ring-closure methods to ensure diastereoselectivity. The hydroxyl group directs the zinc carbenoid to the syn-face.

Reaction Scheme Workflow

Synthesis SM N-Boc-4-Piperidone Int1 Step 1: Alpha-Hydroxylation (Rubottom Oxidation) SM->Int1 TMSCl, Et3N; mCPBA Int2 Step 2: Wittig Olefination (Exocyclic Methylene) Int1->Int2 Ph3P=CH2 Int3 Step 3: Directed Simmons-Smith (Cyclopropanation) Int2->Int3 Et2Zn, CH2I2 (OH-Directed) Product (R)-6-Azaspiro[2.5]octan-4-ol (Target Scaffold) Int3->Product Chiral Resolution (if racemic)

Figure 1: Synthetic workflow for the generation of the spiro-scaffold. The key step is the hydroxyl-directed cyclopropanation.

Detailed Step-by-Step Protocol
Step 1: Synthesis of N-Boc-3-hydroxy-4-piperidone
  • Reagents: N-Boc-4-piperidone, TMSCl, Et₃N, mCPBA.

  • Mechanism: Formation of the silyl enol ether followed by oxidation (Rubottom oxidation conditions).

  • Protocol:

    • Dissolve N-Boc-4-piperidone (1.0 eq) in dry DMF. Add TMSCl (1.2 eq) and Et₃N (2.5 eq) at 0°C. Reflux for 2h to form the silyl enol ether.

    • Isolate the silyl enol ether and re-dissolve in DCM at -78°C.

    • Add mCPBA (1.1 eq). Stir for 1h.

    • Quench with NaHCO₃. The silyl group is cleaved during workup/acidic wash to yield the alpha-hydroxy ketone.

Step 2: Wittig Olefination to N-Boc-3-hydroxy-4-methylene piperidine
  • Reagents: Methyltriphenylphosphonium bromide, KHMDS (or n-BuLi).

  • Protocol:

    • Suspend methyltriphenylphosphonium bromide (1.5 eq) in dry THF at 0°C.

    • Add KHMDS (1.4 eq) dropwise to generate the ylide (bright yellow). Stir for 30 min.

    • Add N-Boc-3-hydroxy-4-piperidone (from Step 1) in THF dropwise.

    • Warm to RT and stir for 4h.

    • Critical Note: The free hydroxyl group may consume 1 eq of base; ensure excess ylide is used, or protect the alcohol (e.g., as TBS ether) if yield is low.

    • Workup: Quench with NH₄Cl, extract with EtOAc. Purify via silica flash chromatography.

Step 3: Directed Simmons-Smith Cyclopropanation
  • Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂), DCM (anhydrous).

  • Mechanism: The hydroxyl group coordinates the Zinc species, directing the methylene insertion to the syn face (relative to the OH), establishing the relative stereochemistry of the spiro-junction.

  • Protocol:

    • Safety: Et₂Zn is pyrophoric. Handle under strict inert atmosphere (Argon/N₂).

    • In a flame-dried flask, dissolve the allylic alcohol (from Step 2) in anhydrous DCM at -10°C.

    • Add Et₂Zn (1.0 M in hexanes, 2.5 eq) dropwise. Stir for 10 min to form the zinc-alkoxide.

    • Add CH₂I₂ (2.5 eq) dropwise. The solution may become cloudy.

    • Allow to warm to RT and stir for 12h.

    • Quench: Carefully add saturated NH₄Cl (vigorous gas evolution!).

    • Purification: Extract with DCM. The product, N-Boc-4-hydroxy-6-azaspiro[2.5]octane , is purified by column chromatography.[1]

    • Resolution: If the (R)-enantiomer is required and the starting material was racemic, perform Chiral HPLC resolution (e.g., Chiralpak AD-H column) or enzymatic resolution using Lipase PS.

Biological Validation & Application

Once synthesized, the scaffold must be validated as a bioisostere.[2]

In Vitro ADME Validation Protocol
AssayPurposeTarget Metric
Microsomal Stability Assess resistance to oxidative metabolism.Intrinsic Clearance (

) < 20 µL/min/mg
LogD (pH 7.4) Verify lipophilicity reduction.Target range: 1.0 - 2.5
hERG Inhibition Assess cardiac safety (common piperidine risk).IC₅₀ > 10 µM
Incorporation Strategy (Lead Optimization)

When replacing a piperidine in a lead compound:

  • Deprotection: Remove the Boc group using 4N HCl in Dioxane (RT, 1h).

  • Coupling: Use the secondary amine for

    
     reactions or Reductive Amination.
    
  • Functionalization: The 4-hydroxyl group can be left free (H-bond donor) or capped (methoxy, fluoro) to tune pKa further.

References

  • Compound Identity & CAS: 6-Azaspiro[2.5]octan-4-ol hydrochloride. CAS: 955028-68-9. Available from and .

  • Synthetic Methodology (Simmons-Smith): Charette, A. B., et al. "Directed Simmons-Smith Cyclopropanation of Allylic Alcohols."[3] Journal of the American Chemical Society, 2001.[3] Link

  • Bioisosterism Principles: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

  • Patent Literature (Synthesis Context): Actelion Pharmaceuticals. "Renin Inhibitors." WO2010006938A1.

Sources

Application

Reductive Amination Protocols for the Synthesis of Spirocyclic Amino Alcohols: A Detailed Guide for Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of compounds. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling more precise and effective interactions with biological targets. This unique topology can lead to improved potency, selectivity, and pharmacokinetic profiles. Among the various functionalized spirocycles, amino alcohols are of significant interest due to the combined presence of a basic nitrogen atom and a hydrogen-bond-donating hydroxyl group, both of which are crucial pharmacophoric elements in many drug molecules.

Reductive amination stands out as a robust and versatile method for the synthesis of amines, including the spirocyclic amino alcohols that are highly sought after in drug discovery programs. This one-pot reaction, which converts a ketone or aldehyde and an amine into a more substituted amine, is favored for its operational simplicity and broad substrate scope. This guide provides a comprehensive overview of the reductive amination procedures tailored for the synthesis of spirocyclic amino alcohols, offering insights into the reaction mechanism, a comparative analysis of reagents, and detailed experimental protocols.

Mechanistic Insights into Reductive Amination

The reductive amination reaction proceeds through a two-step sequence within a single reaction vessel. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the ketone or aldehyde. This is followed by dehydration to form an imine (from a primary amine) or an enamine (from a secondary amine). In the context of synthesizing spirocyclic amino alcohols from spirocyclic ketones and primary amino alcohols, an imine intermediate is formed. Under acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.

  • Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine or iminium ion to afford the final amine product. The choice of reducing agent is critical, as it must be mild enough not to reduce the starting ketone before imine formation but potent enough to reduce the imine.

dot graph ReductiveAminationMechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption: "Mechanism of Reductive Amination"

Comparative Analysis of Reducing Agents for Spirocyclic Systems

The steric hindrance presented by the spirocyclic core can significantly influence the rate and success of the reductive amination. The choice of reducing agent is therefore a critical parameter to consider.

Reducing AgentAdvantagesDisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over ketones. Tolerates a wide range of functional groups.[1][2]Can be slower with sterically hindered ketones.[2]Dichloroethane (DCE), Tetrahydrofuran (THF)[1]
Sodium Cyanoborohydride (NaBH₃CN) Effective at slightly acidic pH, which favors imine formation.Highly toxic. Can be sluggish with hindered ketones.Methanol (MeOH)
Trichlorosilane (HSiCl₃) with a Lewis Base Effective for sterically hindered ketones and amines.[3] The reductant also acts as a water scavenger.[3]Requires careful handling due to its reactivity.Dichloromethane (DCM)
Catalytic Hydrogenation (e.g., H₂, Pd/C) "Green" and cost-effective for large-scale synthesis.May require higher pressures and temperatures. Can reduce other functional groups.Methanol (MeOH), Ethanol (EtOH)

For the synthesis of spirocyclic amino alcohols, sodium triacetoxyborohydride is often the reagent of choice due to its mildness and high selectivity, minimizing the risk of reducing the starting spirocyclic ketone. However, for particularly challenging, sterically hindered spirocyclic ketones, a more potent system like trichlorosilane with a Lewis base activator may be necessary.[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative spirocyclic amino alcohol, 8-(2-hydroxyethylamino)spiro[4.5]decan-1-ol, starting from the readily accessible spiro[4.5]decan-1-one.

Part 1: Synthesis of the Starting Material: Spiro[4.5]decan-1-one

A common route to spiro[4.5]decan-1-one involves the alkylation of the enolate of cyclopentanone.[4]

Materials:

  • Cyclopentanone

  • 1,5-Dibromopentane

  • Sodium hydride (NaH) or other suitable base

  • Dry Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of cyclopentanone (1.0 eq) in dry THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add 1,5-dibromopentane (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with 1 M HCl and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford spiro[4.5]decan-1-one.

dot graph SynthesisWorkflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption: "Synthetic workflow for the target molecule."

Part 2: Reductive Amination to Synthesize 8-(2-hydroxyethylamino)spiro[4.5]decan-1-ol

This protocol utilizes sodium triacetoxyborohydride for a mild and selective reductive amination.

Materials:

  • Spiro[4.5]decan-1-one

  • Ethanolamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of spiro[4.5]decan-1-one (1.0 eq) in 1,2-dichloroethane (DCE), add ethanolamine (1.2 eq).

  • If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may cause gas evolution.

  • Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to yield the pure 8-(2-hydroxyethylamino)spiro[4.5]decan-1-ol.

Characterization of the Final Product

The structure and purity of the synthesized spirocyclic amino alcohol should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the spirocyclic core, the N-CH₂ and O-CH₂ protons of the hydroxyethyl group, and the protons on the carbon bearing the amino group and the hydroxyl group. The chemical shifts for protons on carbons attached to the nitrogen and oxygen atoms will be in the downfield region (typically δ 3-4 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon in the molecule. The carbon of the spiro center will be a quaternary carbon. The carbons attached to the nitrogen and oxygen atoms will appear in the range of δ 50-80 ppm.[5][6]

  • IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. A C-N stretching vibration may be observed around 1100-1200 cm⁻¹. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms the completion of the reduction.[7]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure all reagents are dry, as moisture can decompose the reducing agent and hinder imine formation. For sterically hindered ketones, increasing the reaction time, temperature, or using a stronger reducing agent system like HSiCl₃/TMEDA may be necessary.[3]

  • Incomplete Reaction: If the starting ketone persists, consider adding a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.

  • Side Reactions: Over-alkylation to form a tertiary amine is a potential side reaction if the starting amine is primary. Using a slight excess of the amine can sometimes mitigate this.

Conclusion

The synthesis of spirocyclic amino alcohols via reductive amination is a powerful strategy in the medicinal chemist's toolkit. By understanding the underlying mechanism and carefully selecting the appropriate reducing agent and reaction conditions, researchers can efficiently access these valuable three-dimensional scaffolds. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in the design and synthesis of next-generation therapeutics.

References

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Spiro[4.5]decan-1-one. PubChem. Available at: [Link]

  • Synthesis of a spirocycle. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available at: [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

Sources

Method

Application Notes and Protocols for Boc-Protection of 6-Azaspiro[2.5]octan-4-ol Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 6-Azaspiro[2.5]octan-4-ol Scaffolds and the Rationale for Boc-Protection The 6-azaspiro[2.5]octane framework repre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Azaspiro[2.5]octan-4-ol Scaffolds and the Rationale for Boc-Protection

The 6-azaspiro[2.5]octane framework represents a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique vectoral display of substituents, enabling novel interactions with biological targets and often leading to improved potency, selectivity, and pharmacokinetic properties. Specifically, the 6-azaspiro[2.5]octan-4-ol intermediate, with its secondary amine and hydroxyl group, serves as a versatile building block for the synthesis of a wide range of biologically active molecules.[1]

In the multi-step synthesis of complex drug candidates, the nucleophilic and basic nature of the secondary amine in the 6-azaspiro[2.5]octan-4-ol core necessitates a protection strategy to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of reaction conditions and its facile, acid-labile removal.[1][2] The introduction of the Boc group effectively masks the nucleophilicity of the amine, allowing for selective transformations at other positions of the molecule, such as the hydroxyl group.

This guide provides a detailed overview of the key considerations and experimental protocols for the efficient and selective Boc-protection of 6-azaspiro[2.5]octan-4-ol intermediates.

Core Principles of Boc-Protection

The protection of an amine with a Boc group is typically achieved through its reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1] The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[1] This forms a tetrahedral intermediate which then collapses, yielding the N-Boc protected amine along with tert-butanol and carbon dioxide as byproducts. The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.

While the reaction can proceed without a base, the inclusion of a non-nucleophilic base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate is common practice to neutralize the acidic proton on the amine, thereby increasing its nucleophilicity and accelerating the reaction.[1][3]

Chemoselectivity in Amino Alcohols: N- vs. O-Protection

A critical consideration when protecting 6-azaspiro[2.5]octan-4-ol is the potential for the competing O-protection of the hydroxyl group. Generally, amines are more nucleophilic than alcohols, which allows for selective N-protection under carefully controlled conditions. However, the use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can promote the O-Boc protection, especially with prolonged reaction times. Therefore, for selective N-protection, the use of DMAP should be avoided or used in catalytic amounts with careful monitoring of the reaction progress.

Experimental Protocols

The following protocols are designed to provide a starting point for the Boc-protection of 6-azaspiro[2.5]octan-4-ol. Optimization of reaction conditions may be necessary depending on the specific stereoisomer and the scale of the reaction.

Protocol 1: Standard Boc-Protection using Triethylamine

This protocol employs standard conditions for the selective N-Boc protection of a secondary amine in the presence of a secondary alcohol.

Materials:

  • 6-Azaspiro[2.5]octan-4-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 6-azaspiro[2.5]octan-4-ol (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M) in a round-bottom flask, add triethylamine (1.2-1.5 eq).

  • Stir the solution at room temperature for 10-15 minutes.

  • Add di-tert-butyl dicarbonate (1.1-1.3 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate, can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Biphasic Boc-Protection using Sodium Bicarbonate

This method is particularly useful for larger scale reactions and avoids the use of an organic base.

Materials:

  • 6-Azaspiro[2.5]octan-4-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 6-azaspiro[2.5]octan-4-ol (1.0 eq) in DCM or THF (approximately 0.2 M) in a round-bottom flask.

  • Add a saturated aqueous solution of sodium bicarbonate (2-3 volumes relative to the organic solvent).

  • To the vigorously stirred biphasic mixture, add a solution of di-tert-butyl dicarbonate (1.1-1.3 eq) in the same organic solvent dropwise at room temperature.

  • Continue stirring vigorously at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with a fresh portion of the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel as needed.

Data Presentation

ParameterProtocol 1 (TEA/DCM)Protocol 2 (NaHCO₃/DCM or THF)
Base TriethylamineSodium Bicarbonate
Solvent System Anhydrous DichloromethaneDichloromethane/Water or THF/Water
Typical Reaction Time 2-4 hours4-8 hours
Work-up Aqueous washBiphasic extraction
Typical Yield >90%>85%
Selectivity (N- vs. O-) HighHigh

Visualization of Key Processes

Boc_Protection_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts Amine 6-Azaspiro[2.5]octan-4-ol (R₂NH) Nucleophilic_Attack Nucleophilic Attack of Amine on Carbonyl Amine->Nucleophilic_Attack Boc2O (Boc)₂O Di-tert-butyl dicarbonate Boc2O->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Collapse Collapse of Intermediate & Proton Transfer Tetrahedral_Intermediate->Collapse Protected_Amine N-Boc-6-azaspiro[2.5]octan-4-ol (R₂N-Boc) Collapse->Protected_Amine Byproducts t-BuOH + CO₂ Collapse->Byproducts

Mechanism of Boc Protection.

Experimental_Workflow Start Start: 6-Azaspiro[2.5]octan-4-ol Dissolve Dissolve in Solvent (e.g., DCM) Start->Dissolve Add_Base Add Base (e.g., TEA or NaHCO₃(aq)) Dissolve->Add_Base Add_Boc2O Add (Boc)₂O Add_Base->Add_Boc2O Reaction Stir at Room Temperature Add_Boc2O->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Quench Aqueous Quench Monitor->Quench Upon Completion Extraction Work-up & Extraction Quench->Extraction Dry_Concentrate Dry & Concentrate Extraction->Dry_Concentrate Purification Purification (Chromatography, if needed) Dry_Concentrate->Purification Final_Product Final Product: N-Boc Protected Intermediate Purification->Final_Product

General Experimental Workflow.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous in-process monitoring.

  • Reaction Monitoring: The progress of the reaction should be closely followed by TLC, staining with a suitable agent (e.g., ninhydrin for the starting material and a general stain like potassium permanganate for both starting material and product). The disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the Boc-protected product confirms the reaction's progression. LC-MS is an even more definitive method to track the conversion by observing the mass of the starting material decrease and the mass of the product increase.

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of the characteristic tert-butyl singlet at approximately 1.4 ppm in the ¹H NMR spectrum is a strong indicator of successful Boc protection.

Conclusion

The Boc-protection of 6-azaspiro[2.5]octan-4-ol is a critical step in the synthetic routes towards various pharmaceutically relevant compounds. The protocols provided herein offer reliable and efficient methods for achieving high yields of the desired N-protected intermediate while minimizing side reactions. Careful selection of reagents and reaction conditions, coupled with diligent monitoring, will ensure the successful implementation of this important synthetic transformation.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 5, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved February 5, 2026, from [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved February 5, 2026, from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved February 5, 2026, from [Link]

  • Aitken, L., & Grova, N. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23963–23969. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). Boc Protected Compounds. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved February 5, 2026, from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved February 5, 2026, from [Link]

  • Rawal, V. H., & Cava, M. P. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15465-15475. [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]

Sources

Application

Application Note: Precision Engineering of M4 Muscarinic Antagonists Using Spiro-Amine Scaffolds

Executive Summary The muscarinic acetylcholine receptor subtype 4 (M4) has emerged as a critical target for treating hyperdopaminergic movement disorders, including Parkinson’s disease-induced dyskinesia and dystonia. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The muscarinic acetylcholine receptor subtype 4 (M4) has emerged as a critical target for treating hyperdopaminergic movement disorders, including Parkinson’s disease-induced dyskinesia and dystonia. Unlike the widely distributed M2 subtype, M4 is highly expressed in the striatum, where it acts as an inhibitory autoreceptor on cholinergic interneurons and modulates dopamine release.

However, developing selective M4 antagonists is notoriously difficult due to the high orthosteric homology between M2 and M4 subtypes. Traditional linear amines often fail to discriminate between these pockets.

This guide details the application of spiro-amine scaffolds (specifically spiro[isobenzofuran-1,4'-piperidine] derivatives) to solve this selectivity challenge. By restricting conformational flexibility, spiro-scaffolds lock the pharmacophore into a geometry that favors the M4 extracellular vestibule while improving metabolic stability (Fsp³ character).

Chemical Design Strategy: The Spiro Advantage

The Pharmacophore

M4 antagonists generally require two key features:

  • Basic Amine: Protonated at physiological pH to interact with the conserved Aspartate (Asp113 in M4) in the orthosteric binding pocket.

  • Lipophilic Tail: To engage the secondary binding pocket (SBP) in the extracellular vestibule, which is less conserved than the orthosteric site, providing the basis for M4 vs. M2 selectivity.

Why Spiro Amines?

Linear linkers allow free rotation, often resulting in an "entropic penalty" upon binding. Spirocyclic cores (e.g., spiro-piperidines) offer:

  • Vectorial Definition: They project the lipophilic tail at a precise angle relative to the basic nitrogen.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position.

  • Novelty: They offer distinct intellectual property space compared to classic tropane or biphenyl derivatives.

Protocol A: Synthesis of the Spiro[isobenzofuran-1,4'-piperidine] Core

This protocol describes the construction of a rigid spiro-ether core, a privileged scaffold for GPCR ligands.

Reagents & Equipment
  • Starting Materials: 2-Bromobenzyl alcohol, N-Boc-4-piperidone.

  • Solvents: Anhydrous THF, Toluene, DCM.

  • Reagents: n-Butyllithium (2.5 M in hexanes), p-Toluenesulfonic acid (pTSA), TFA.

  • Equipment: Inert atmosphere manifold (Schlenk line), LC-MS, NMR (400 MHz).

Step-by-Step Methodology
Stage 1: Parham-Type Cyclization Precursor (The Diol)
  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 2-bromobenzyl alcohol (10 mmol) and anhydrous THF (50 mL). Cool to -78°C .

  • Lithiation: Dropwise add n-BuLi (22 mmol, 2.2 eq). The first equivalent deprotonates the alcohol; the second performs the Lithium-Halogen exchange.

    • Critical Insight: Maintain -78°C strictly. Higher temperatures favor Wurtz coupling or proton transfer from THF.

    • Observation: Solution typically turns yellow/orange. Stir for 1 hour at -78°C.

  • Addition: Dissolve N-Boc-4-piperidone (11 mmol) in THF (10 mL) and add dropwise to the lithiated species.

  • Workup: Stir for 2 hours, allowing the reaction to warm to 0°C. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over MgSO₄, and concentrate.

    • Checkpoint: LC-MS should show the N-Boc-diol mass (M+H - Boc or M+Na).

Stage 2: Acid-Mediated Spiro-Cyclization
  • Reaction: Dissolve the crude diol in Toluene (50 mL). Add catalytic pTSA (0.1 eq).

  • Reflux: Heat to 80-100°C for 4 hours. The acid catalyzes the formation of the benzylic carbocation, which is trapped by the tertiary alcohol to close the furan ring.

  • Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc).

    • Yield Target: >70%.

    • Validation: ¹H NMR will show the disappearance of the benzylic -CH₂OH protons and the appearance of the spiro-methylene signal.

Stage 3: Deprotection & Functionalization
  • Deprotection: Dissolve the N-Boc-spiro compound in DCM (10 mL) and add TFA (2 mL). Stir at RT for 1 hour. Concentrate to dryness to yield the spiro-amine trifluoroacetate salt.

  • Selectivity Tuning (Reductive Amination):

    • Dissolve the salt in DCE (Dichloroethane).

    • Add the desired Aryl-Aldehyde (e.g., 2-fluoro-4-methoxybenzaldehyde for M4 selectivity).

    • Add NaHB(OAc)₃ (Sodium triacetoxyborohydride) (1.5 eq).

    • Stir overnight at RT.

Synthetic Pathway Visualization

SynthesisPath SM1 2-Bromobenzyl Alcohol Inter Lithiated Intermediate (Dianion) SM1->Inter n-BuLi (2.2 eq) -78°C, THF SM2 N-Boc-4-piperidone Diol Tertiary Alcohol (Intermediate) Inter->Diol + SM2 Spiro Spiro[isobenzofuran] Core (Protected) Diol->Spiro pTSA, Toluene Cyclization Final M4 Antagonist (Functionalized) Spiro->Final 1. TFA (Deprotect) 2. R-CHO, NaHB(OAc)3

Figure 1: Synthetic route for the construction of the spiro[isobenzofuran-1,4'-piperidine] core.

Protocol B: Biological Validation (Functional Assay)

M4 is a Gαi/o-coupled receptor.[1] Activation inhibits Adenylyl Cyclase (AC), lowering cAMP.[1][2][3] An antagonist prevents this inhibition, restoring cAMP levels in the presence of an agonist.

Assay Principle: GloSensor™ cAMP Kinetics

We utilize a biosensor-based approach rather than endpoint accumulation to detect subtle kinetic differences.

Materials
  • Cell Line: CHO-K1 cells stably expressing human M4 (hM4) and the GloSensor™ cAMP plasmid (Promega).

  • Agonist: Acetylcholine (ACh) or Oxotremorine-M.

  • Stimulator: Forskolin (activates AC to raise basal cAMP).

Protocol Steps
  • Seeding: Plate cells (15,000/well) in 384-well white plates in assay medium (CO₂-independent). Incubate overnight.

  • Equilibration: Add GloSensor reagent (2% v/v) and incubate for 90 mins at RT in the dark.

  • Compound Addition (Antagonist Mode):

    • Add test compounds (serial dilution, e.g., 10 µM to 0.1 nM).

    • Incubate for 15 minutes.

  • Challenge:

    • Inject a mixture of Forskolin (3 µM) + ACh (EC₈₀ concentration) .

    • Logic: Forskolin drives cAMP up; ACh drives it down (via M4). A functional antagonist will block ACh, causing the signal to remain high (like Forskolin alone).

  • Detection: Read luminescence continuously for 30 minutes.

Data Analysis & Interpretation
  • IC₅₀ Calculation: Plot the Area Under the Curve (AUC) vs. log[Compound].

  • Selectivity Ratio: Perform the same assay on M2-expressing cells.

    • Target Selectivity:

      
      .
      
Signaling Logic Visualization

Signaling cluster_logic Assay Logic ACh Acetylcholine (Agonist) M4 M4 Receptor (GPCR) ACh->M4 Activates Antag Spiro Antagonist (Test Compound) Antag->M4 Blocks Gi Gi/o Protein M4->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Synthesizes Forskolin Forskolin Forskolin->AC Directly Activates Explanation High Signal = Antagonist Activity (Blockade of Gi inhibition)

Figure 2: M4 Signaling Pathway and Antagonist Assay Logic. The antagonist restores cAMP levels by blocking the Gi-mediated inhibition of Adenylyl Cyclase.

Expert Insights & Troubleshooting

The "Bell-Shaped" Curve Anomaly

Observation: In high-expression systems, high concentrations of M4 agonists may cause a paradoxical increase in cAMP. Causality: This is due to "promiscuous coupling." When Gi proteins are saturated, M4 can weakly couple to Gs. Solution: Ensure your cell lines express M4 at physiological levels (Bmax ~ 200-500 fmol/mg protein) rather than overexpression levels, or use specific Gs inhibitors to clean the assay window.

Improving CNS Penetration

Spiro-amines are excellent for selectivity, but molecular weight (MW) can creep up.

  • Metric: Monitor the CNS MPO (Multi-Parameter Optimization) score.

  • Optimization: Keep the Topological Polar Surface Area (TPSA) < 90 Ų. If the spiro-core is too lipophilic, introduce a polar heteroatom (e.g., oxa-spiro) in the tail region to lower LogD without sacrificing the steric bulk required for selectivity.

Troubleshooting the Synthesis
  • Issue: Low yield in the cyclization step (Step 2).

  • Fix: The carbocation intermediate is sensitive. Ensure the toluene is strictly anhydrous. If the pTSA method fails, switch to Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) at RT, which is often milder and cleaner for electron-rich aromatics.

References

  • Vanderbilt Center for Neuroscience Drug Discovery. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy.[4] ACS Pharmacology & Translational Science.

  • Gentry, P. R., et al. (2015). Alpha-conotoxin Vc1.1 reveals a novel mechanism for selective inhibition of the M4 muscarinic receptor. Nature Communications.

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021). Strategies for the Synthesis of Spiropiperidines. Organic & Biomolecular Chemistry.[5][6]

  • Innoprot. (2023). M4 Muscarinic Acetylcholine Receptor Assay Protocol.

Sources

Method

derivatization of secondary amines in spirocyclic systems

An Application Guide to the Strategic Derivatization of Secondary Amines in Spirocyclic Systems Authored by a Senior Application Scientist Abstract Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of Secondary Amines in Spirocyclic Systems

Authored by a Senior Application Scientist

Abstract

Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, prized for their ability to confer conformational rigidity and improved three-dimensional character, which often translates to enhanced potency, selectivity, and superior physicochemical properties.[1][2] The secondary amine moiety embedded within these spiro-systems is a frequent and critical handle for derivatization, enabling fine-tuning of pharmacological profiles through Structure-Activity Relationship (SAR) studies. However, the unique topology of spirocycles frequently imposes significant steric hindrance around this nitrogen center, rendering its derivatization a non-trivial synthetic challenge.[3][4] This guide provides an in-depth exploration of robust and field-proven strategies for the derivatization of these sterically encumbered secondary amines, focusing on the underlying chemical principles, detailed step-by-step protocols, and methods for analytical validation.

The Strategic Imperative: Why Derivatize Spirocyclic Amines?

The spiro-fusion of two rings introduces a constrained, three-dimensional geometry that can optimize the presentation of pharmacophoric elements to a biological target, an approach often termed "escaping flatland" in drug design.[5] The secondary amine within such a scaffold is more than a mere point of attachment; it is a key modulator of a compound's properties:

  • Pharmacological Targeting: The nitrogen can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, forming critical interactions within a receptor's binding pocket.

  • Modulation of Physicochemical Properties: Derivatization directly impacts a molecule's lipophilicity (LogP), polar surface area (PSA), and basicity (pKa), which in turn governs solubility, permeability, and metabolic stability.[5]

  • Vector for Further Elaboration: The amine serves as a versatile anchor for attaching linkers, imaging agents, or additional functionalities to create sophisticated molecular probes or targeted therapeutics.

The primary obstacle in these endeavors is the steric bulk inherent to the spirocyclic framework. The spiro atom and adjacent ring structures can severely restrict access to the nitrogen's lone pair, impeding the approach of reagents and necessitating carefully optimized reaction conditions.

Core Derivatization Strategies & Protocols

We will now explore the most effective and reliable methods for modifying spirocyclic secondary amines, focusing on causality, protocol integrity, and troubleshooting.

N-Acylation: Forging the Robust Amide Bond

The conversion of a secondary amine to an amide is a fundamental transformation in medicinal chemistry. The resulting amide is typically a stable, neutral functional group that can participate in hydrogen bonding.

Causality and Experimental Choices: The standard approach involves reacting the amine with an acylating agent like an acyl chloride or anhydride.[6] Due to the steric hindrance of the spirocyclic amine, the reaction may be sluggish. The choice of base is critical: it must be non-nucleophilic to avoid competing with the amine and strong enough to neutralize the acid byproduct (e.g., HCl) which would otherwise protonate and deactivate the starting amine. While pyridine or triethylamine (Et₃N) are common, hindered or less reactive amines may require the addition of a catalyst like 4-Dimethylaminopyridine (DMAP), which forms a highly reactive acylpyridinium intermediate.[7]

Workflow for N-Acylation

cluster_start Reactant Preparation Spiro_Amine Spirocyclic Amine in Aprotic Solvent (DCM/THF) Reaction Reaction at 0°C to RT Spiro_Amine->Reaction Base Base (e.g., Pyridine, Et3N) Base->Reaction DMAP Catalyst (DMAP, optional) DMAP->Reaction Acyl_Agent Acylating Agent (Acyl Chloride/Anhydride) Acyl_Agent->Reaction Slow Addition Workup Aqueous Workup (Acid/Base Wash) Reaction->Workup Monitor by TLC/LCMS Purification Purification (Column Chromatography) Workup->Purification Product N-Acylated Spirocycle Purification->Product

Caption: General workflow for the N-acylation of spirocyclic amines.

Protocol 1: General N-Acetylation using Acetyl Chloride

  • Setup: To a solution of the spirocyclic secondary amine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under a nitrogen atmosphere, add triethylamine (1.5 eq). If the amine is known to be unreactive, add a catalytic amount of DMAP (0.05 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of acetyl chloride (1.2 eq) in DCM dropwise over 10 minutes.[7]

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-acetylated spirocycle.

  • Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

N-Alkylation: Navigating the Selectivity Challenge

Introducing alkyl groups can profoundly alter a molecule's steric profile and basicity. However, direct alkylation of amines with alkyl halides is notoriously difficult to control, as the newly formed tertiary amine is often more nucleophilic than the secondary amine starting material, leading to overalkylation and the formation of quaternary ammonium salts.[8][9]

The Superior Alternative: Reductive Amination A far more controlled and widely used method is reductive amination.[10] This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine.[11]

Causality and Experimental Choices: The key to success is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is mild, tolerant of most functional groups, and selectively reduces the iminium ion in the presence of the unreacted aldehyde/ketone.[12] For more sensitive substrates, sodium cyanoborohydride (NaBH₃CN) can be used, although it is more toxic.[12] The reaction is typically run in a non-protic solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

Logical Pathways for N-Alkylation

cluster_direct Direct Alkylation (Low Control) cluster_reductive Reductive Amination (High Control) Start Spirocyclic Secondary Amine Alkyl_Halide Alkyl Halide (R-X) Start->Alkyl_Halide Aldehyde Aldehyde/Ketone (R-CHO) Start->Aldehyde Direct_Product Tertiary Amine Product Alkyl_Halide->Direct_Product SN2 Overalkylation Quaternary Ammonium Salt (Byproduct) Direct_Product->Overalkylation SN2 (Often Faster) Iminium Iminium Ion Intermediate Aldehyde->Iminium Condensation Reductive_Product Tertiary Amine Product Iminium->Reductive_Product Reducer Reducing Agent (NaBH(OAc)3) Reducer->Iminium Reduction

Caption: Comparison of direct alkylation vs. controlled reductive amination.

Protocol 2: Reductive Amination with an Aldehyde

  • Setup: To a solution of the spirocyclic secondary amine (1.0 eq) and the desired aldehyde (1.2 eq) in 1,2-dichloroethane (DCE, ~0.1 M), add acetic acid (1.0 eq) to facilitate iminium ion formation.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Monitoring: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

  • Validation: Confirm the structure via NMR and HRMS.

N-Arylation: Modern Cross-Coupling Approaches

Attaching an aryl or heteroaryl group to the spirocyclic nitrogen is a powerful strategy for exploring SAR, as these groups can engage in π-stacking and other key binding interactions. Modern transition-metal-catalyzed cross-coupling reactions are the methods of choice.

Causality and Experimental Choices: The Buchwald-Hartwig amination is the preeminent method for C-N bond formation.[13] Its success with sterically hindered substrates, like spirocyclic amines, is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.[3]

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) are essential. They promote the formation of the active monoligated palladium species, which is necessary to accommodate the hindered amine, and accelerate the rate-limiting reductive elimination step.[3]

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

Simplified Buchwald-Hartwig Catalytic Cycle

cluster_reactants Inputs Pd0 Pd(0)L PdII_1 Ar-Pd(II)-X(L) Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)-N(L) PdII_1->PdII_2 Amine Coordination & Deprotonation PdII_2->Pd0 Reductive Elimination Product N-Aryl Spirocycle PdII_2->Product ArX Aryl Halide (Ar-X) ArX->Pd0 Spiro_Amine Spirocyclic Amine (R2NH) Spiro_Amine->PdII_1 Base Base Base->PdII_1

Caption: Key steps in the Buchwald-Hartwig N-arylation catalytic cycle.

Protocol 3: Buchwald-Hartwig N-Arylation

  • Setup: In a glovebox or under a strict nitrogen atmosphere, add the aryl bromide (1.0 eq), the spirocyclic amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried flask.

  • Reaction: Add anhydrous toluene or dioxane (~0.1 M). Seal the vessel and heat to 80-110 °C for 12-24 hours.

  • Monitoring: After cooling to room temperature, monitor the reaction by LC-MS.

  • Workup: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

  • Validation: Confirm the structure and purity via NMR and HRMS.

Comparative Summary of Derivatization Methods

Derivatization MethodReagentsKey StrengthsKey Challenges & Considerations
N-Acylation Acyl Chloride/Anhydride, Base (Et₃N), Catalyst (DMAP)Forms stable, neutral amides. High yielding and reliable.May require a catalyst for sterically hindered amines. The amine must be a reasonably good nucleophile.
Reductive Amination Aldehyde/Ketone, Reducing Agent (NaBH(OAc)₃)Excellent control, avoids overalkylation. High functional group tolerance.[14]Requires access to the corresponding aldehyde/ketone. The reducing agent is moisture-sensitive.
Direct N-Alkylation Alkyl Halide, BaseSimple procedure for synthesizing tertiary amines if overalkylation is not an issue.Prone to overalkylation, leading to quaternary salts.[9] Often results in poor yields and mixtures.
N-Arylation Aryl Halide, Pd-catalyst, Phosphine Ligand, BaseAccess to diverse aryl and heteroaryl derivatives. Powerful method for SAR exploration.Requires careful exclusion of air and moisture. Can be expensive due to catalyst/ligand cost. Optimization is often required.[3]
N-Sulfonylation Sulfonyl Chloride, BaseForms very stable sulfonamides. Can act as a hydrogen bond acceptor.Products can sometimes be difficult to purify. The reaction can be slow with hindered amines.

Analytical Validation of Derivatization

Confirming the successful derivatization of the spirocyclic amine is a critical, self-validating step of any protocol. A multi-technique approach is essential.

  • Chromatography (TLC/LC-MS): The primary tool for reaction monitoring. A successful reaction will show the consumption of the starting amine and the appearance of a new spot (TLC) or peak (LC) with the expected mass of the product (MS). Derivatization often alters polarity, leading to a significant change in retention time.[15]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous confirmation of the product's elemental composition. Fragmentation patterns in MS/MS can also provide structural information.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the N-H proton signal is a key indicator. The appearance of new signals corresponding to the added group (e.g., a singlet at ~2.1 ppm for an acetyl group, aromatic protons for an N-aryl group) is confirmatory. Protons on the carbons alpha to the nitrogen will often experience a chemical shift change.

    • ¹³C NMR: The carbons alpha to the nitrogen will shift upon derivatization. New signals corresponding to the added moiety will also appear (e.g., a carbonyl signal at ~170 ppm for an amide).

Conclusion

The is a vital tool for drug discovery and development professionals. While steric hindrance presents a formidable challenge, it can be overcome through the rational application of modern synthetic methods. Controlled and predictable transformations like reductive amination and Buchwald-Hartwig N-arylation have largely supplanted older, less selective methods. By understanding the causality behind reagent choice and adhering to robust, validated protocols, researchers can effectively navigate the unique reactivity of these important scaffolds to unlock new chemical space and accelerate the development of innovative therapeutics.

References

  • Tsai, E. W. (1993). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography A, 657(1), 165-171. Available at: [Link]

  • Miller, M. L., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1318-1327. Available at: [Link]

  • Li, W., et al. (2018). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Journal of Chromatography B, 1092, 395-402. Available at: [Link]

  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 643-659. Available at: [Link]

  • University of Calgary. Ch22: Alkylation of Amines. Chemistry LibreTexts. Available at: [Link]

  • Meyers, M. J., et al. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Future Medicinal Chemistry, 8(11), 1315-1334. Available at: [Link]

  • Chhanikar, A. K., & Rajput, S. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. Available at: [Link]

  • Stepan, A. F., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11295-11304. Available at: [Link]

  • Xu, F., et al. (2014). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 86(2), 1218-1225. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. Available at: [Link]

  • Vitaku, E., et al. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(7), 2735-2752. Available at: [Link]

  • ResearchGate. (n.d.). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Kirilyuk, I. A., & Grigor'ev, I. A. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(16), 4983. Available at: [Link]

  • Wikipedia. (n.d.). Amine alkylation. Wikipedia. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Chemistry Stack Exchange. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • de Graaf, C., et al. (2018). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Journal of Chemical Information and Modeling, 58(12), 2497-2506. Available at: [Link]

  • Xu, F., et al. (2014). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst, 139(1), 159-167. Available at: [Link]

  • Le, C., et al. (2019). Streamlined Synthesis of C(sp3)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis. Journal of the American Chemical Society, 141(21), 8563-8571. Available at: [Link]

  • Al-Bukhaiti, W. Q., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389. Available at: [Link]

  • ResearchGate. (2017). How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?. ResearchGate. Available at: [Link]

  • DeRoo, C., & Ciolino, L. A. (2013). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Modern Arylation Methods. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2024). Remote Double C(sp3)–H Bond Asymmetric Aminoboration of Unactivated Alkenes via Bimetallic Orthogonal Relay Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

  • Chemistry Learners. (2024). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. YouTube. Available at: [Link]

  • Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. Available at: [Link]

  • Reeve, J. R., & Rovis, T. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(21), 5802-5805. Available at: [Link]

  • Singh, U., & Kumar, S. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Current Organic Synthesis, 21. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Conventional Chemistry. Available at: [Link]

  • Vadola, P. (2017). New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling. American Chemical Society Petroleum Research Fund Annual Report. Available at: [Link]

  • Wei, D., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 59(34), 14353-14357. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of (R)-6-Azaspiro[2.5]octan-4-ol HCl

Document ID: AZS-TSG-2026-01 Version: 1.0 Introduction This technical support guide is designed for researchers, medicinal chemists, and formulation scientists working with (R)-6-Azaspiro[2.5]octan-4-ol HCl. Solubility i...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AZS-TSG-2026-01

Version: 1.0

Introduction

This technical support guide is designed for researchers, medicinal chemists, and formulation scientists working with (R)-6-Azaspiro[2.5]octan-4-ol HCl. Solubility is a critical physicochemical property that influences the reliability of in vitro biological assays, dictates formulation strategies, and ultimately impacts in vivo bioavailability. This document provides a structured, in-depth approach to understanding and overcoming solubility challenges associated with this specific spirocyclic amine hydrochloride salt. We will move from fundamental principles to advanced troubleshooting workflows, equipping you with the knowledge to make informed experimental decisions.

Section 1: Frequently Asked Questions (FAQs) & Fundamental Concepts

This section addresses the most common initial questions encountered by researchers. Understanding these core principles is the first step in effective troubleshooting.

Q1: What is (R)-6-Azaspiro[2.5]octan-4-ol HCl and why is its salt form important for solubility?

(R)-6-Azaspiro[2.5]octan-4-ol is a synthetic organic compound featuring a spirocyclic scaffold containing a secondary amine. In its solid state, it is often supplied as a hydrochloride (HCl) salt.

The primary reason for using the HCl salt is to enhance aqueous solubility.[1] The free base form, containing the neutral secondary amine, is expected to be less polar and thus have lower solubility in water. By reacting the basic nitrogen atom with hydrochloric acid, a charged ammonium salt is formed.[2] This ionic character significantly increases the molecule's interaction with polar solvents like water, thereby improving its solubility.[1][3]

Q2: I've observed low or inconsistent solubility in aqueous buffer (e.g., PBS pH 7.4). What is the likely cause?

This is a classic solubility issue for amine hydrochloride salts. The root cause is the pH-dependent equilibrium between the highly soluble ionized (protonated) form and the poorly soluble neutral (free base) form.

  • The Role of pKa: The pKa of the conjugate acid of the secondary amine in the spiro-octane ring dictates this equilibrium. While the exact experimental pKa for this specific molecule is not readily published, secondary amines in similar saturated heterocyclic systems typically have pKa values in the range of 9-11.[4]

  • The Henderson-Hasselbalch Equation: This relationship governs the ratio of the ionized to the neutral form at a given pH.[5][6][7] For a basic amine, the equation is: pH = pKa + log([Free Base] / [Ionized Salt])

At a physiological pH of 7.4, which is significantly below the estimated pKa (9-11), the compound should predominantly exist in its soluble, ionized form. However, if the intrinsic solubility of the free base is extremely low, even the small fraction that converts can be enough to cause precipitation, especially at higher concentrations.

Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

Understanding this distinction is critical for designing meaningful experiments.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a short incubation time when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[8][9] It reflects the compound's tendency to precipitate under non-equilibrium conditions, common in high-throughput screening (in vitro) assays.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, where the solid form and the dissolved form are in balance.[10][11][12] This measurement requires longer incubation times (e.g., 24-48 hours) to ensure equilibrium is reached and is crucial for formulation and preclinical development.

Recommendation: For initial troubleshooting and optimizing conditions for biological assays, kinetic solubility is often sufficient.[9] For formulation development or any work requiring a stable, long-term solution, determining the thermodynamic solubility is essential.[10]

Section 2: Troubleshooting Workflows

This section provides logical, step-by-step workflows to diagnose and solve common solubility problems.

Workflow 1: Initial Solubility Failure in Aqueous Buffer

This workflow is the starting point when you first encounter precipitation or low solubility.

Caption: Decision workflow for initial solubility troubleshooting.

Workflow 2: Co-Solvent Screening for Improved Solubility

If pH adjustment is insufficient or not viable for your experimental system, the use of co-solvents is the next logical step. Co-solvents are organic solvents miscible with water that increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[13][14]

Caption: Workflow for systematic co-solvent screening.

Section 3: Advanced Strategies & Data Interpretation

If basic troubleshooting is insufficient, more advanced characterization and formulation strategies may be required.

pH-Dependent Solubility Profile

A pH-solubility profile is a cornerstone of pre-formulation studies. It quantitatively describes the compound's solubility across a range of pH values.

pHExpected Predominant SpeciesTheoretical SolubilityRationale
2.0Ionized (R-NH₂⁺Cl⁻)HighWell below the pKa, the equilibrium strongly favors the protonated, ionic form.
4.0Ionized (R-NH₂⁺Cl⁻)HighStill significantly below the pKa.
6.0Ionized (R-NH₂⁺Cl⁻)Moderate to HighApproaching the pKa, a small but increasing fraction of the free base may exist.
7.4Mostly IonizedModerateThe concentration of the neutral free base becomes more significant. If the free base has very low intrinsic solubility, precipitation can occur.
9.0Mixed Ionized/Free BaseLowAt or near the pKa, approximately 50% of the compound is in the poorly soluble free base form.
11.0Free Base (R-NH)Very LowWell above the pKa, the compound is almost entirely in its neutral, poorly soluble form.
Table 1: Theoretical pH-solubility relationship for (R)-6-Azaspiro[2.5]octan-4-ol HCl, assuming a pKa between 9 and 11.
Salt Form Screening

The hydrochloride salt is common but may not be optimal. Different counter-ions can lead to the formation of different crystal lattices (polymorphs) or amorphous solids with vastly different physicochemical properties, including solubility and stability.[15]

A salt screening process involves reacting the free base of your compound with a variety of pharmaceutically acceptable acids to identify a salt form with improved properties.[16][17]

Salt_Screening_Workflow A Start: (R)-6-Azaspiro[2.5]octan-4-ol free base B Select a panel of counter-ions (e.g., Mesylate, Tosylate, Sulfate, Phosphate, Tartrate) A->B C React free base with each acid in various solvent systems B->C D Isolate resulting solids C->D E Characterize new salt forms: - X-Ray Powder Diffraction (XRPD) for crystallinity - Differential Scanning Calorimetry (DSC) for thermal properties - Aqueous Solubility (Thermodynamic) D->E F Compare properties of new salts to the original HCl salt E->F G Select lead salt candidate(s) with superior solubility and physical stability F->G

Caption: High-level workflow for a pharmaceutical salt screening campaign.

Section 4: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Determination of pH-Solubility Profile (Thermodynamic)

Objective: To determine the equilibrium solubility of (R)-6-Azaspiro[2.5]octan-4-ol HCl at various pH values.

Materials:

  • (R)-6-Azaspiro[2.5]octan-4-ol HCl powder

  • A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 2 to 12.

  • HPLC-UV or UPLC-UV system for quantification.

  • Calibrated pH meter.

  • Orbital shaker or rotator in a temperature-controlled environment.

  • Microcentrifuge tubes and centrifuge.

  • 0.22 µm syringe filters (ensure low compound binding).

Methodology:

  • Preparation: Prepare a series of buffers at desired pH values (e.g., 2, 4, 6, 7, 8, 10).

  • Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in a microcentrifuge tube. The amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly seal the tubes and place them on an orbital shaker in a constant temperature room (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.[10]

  • Phase Separation: After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the supernatant without disturbing the solid pellet.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. This step removes any remaining fine particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve prepared in a suitable solvent.

  • pH Measurement: Measure the final pH of the remaining supernatant to confirm it did not change during the experiment.

  • Data Analysis: Plot the measured solubility (in µg/mL or mM) against the final measured pH.

Section 5: Regulatory & Advanced Considerations

For drug development professionals, solubility studies are a key component of regulatory filings. Specifications for the drug substance are established based on thorough characterization.[18][19][20] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q6B, provide a framework for setting these specifications, which include physicochemical characteristics like solubility.[18][19][21] Ensuring consistent solubility is part of the overall control strategy to guarantee product quality and performance.[19]

References

  • Fathima, A., Sravanthi, M., & Kumari, K. A. (2014). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 435-438.
  • National Center for Biotechnology Information. (n.d.). 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Salt Screening. Retrieved from [Link]

  • International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Avdeef, A. (2012).
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Chaurasia, G. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(10).
  • National Center for Biotechnology Information. (n.d.). 6-Azaspiro[2.5]octane. PubChem Compound Database. Retrieved from [Link]

  • Valko, K., Myatt, G., & Maran, U. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Aschwanden, M. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Improved Pharma. (2021). Salt Screening. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Inventiva Pharma. (n.d.).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Serajuddin, A. T. M. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development.
  • National Center for Biotechnology Information. (n.d.). 6-Azaspiro(2.5)octane hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Kumar, L., & Kumar, A. (2008). An evaluation of salt screening methodologies. Pharmaceutical Development and Technology, 13(6), 469-481.
  • McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • MDPI. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 26(16), 4969.
  • SHUNYUANSHENG BIO-PHARMTECH CO., LTD. (n.d.). Factory Supply Industrial Grade 6-Azaspiro[2.5]octane hydrochloride 1037834-62-0 with Best Price. Retrieved from [Link]

  • National Council of Educational Research and Training. (n.d.). Amines. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 24.9: Heterocyclic Amines. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa(H) values for the secondary amine series (H2O, 22°С)[22]. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • National Center for Biotechnology Information. (n.d.). 1-Oxa-2-azaspiro[2.5]octane. PubChem Compound Database. Retrieved from [Link]

  • OpenStax. (n.d.). 24.9 Heterocyclic Amines. In Organic Chemistry.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,7-Diazaspiro(2.5)octane. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). ICH Q6B Specifications: An Implementation Guide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Spirocyclic Amino Alcohols

Status: Operational | Ticket ID: PUR-SPIRO-001 | Specialist: Senior Application Scientist Introduction: The "Spiro" Challenge Welcome to the technical support hub for spirocyclic scaffold purification. Unlike flat aromat...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: PUR-SPIRO-001 | Specialist: Senior Application Scientist

Introduction: The "Spiro" Challenge

Welcome to the technical support hub for spirocyclic scaffold purification. Unlike flat aromatic amines, spirocyclic amino alcohols possess a rigid, three-dimensional architecture (high


 character) and significant polarity.

Why is this difficult?

  • "The Silica Trap": The basic amine interacts strongly with acidic silanols on silica gel, causing severe tailing.[1]

  • "The Extraction Nightmare": High polarity (amino + hydroxyl groups) often makes these molecules water-soluble, rendering standard aqueous workups (Liquid-Liquid Extraction) inefficient.

  • "The Invisible Compound": Many spirocycles lack UV-active chromophores, making detection difficult.

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Chromatography Troubleshooting (The "Tailing" Problem)

User Issue: "My compound streaks from the baseline to the solvent front on silica, or elutes as a broad, useless peak."

Root Cause Analysis

Silica gel is acidic (


). Basic amines protonate on the column, forming strong ionic bonds with silanols rather than partitioning. To fix this, you must suppress ionization  or block silanols .
Solution A: The "Silver Bullet" Normal Phase System

For polar spirocycles, standard DCM/MeOH is insufficient. You must use an amine modifier.

The "Silver Bullet" Eluent Protocol:

  • Base Solvent: Dichloromethane (DCM).

  • Polar Modifier: Methanolic Ammonia (7N

    
     in MeOH). Do not use aqueous ammonium hydroxide if possible; it is immiscible with DCM at high concentrations.
    
  • Gradient: 0% to 20% (7N

    
     in MeOH) in DCM.
    
Solvent SystemApplicationNotes
DCM / MeOH /

General PurposeUse ratio 90:9:1. Good for "jar" chromatography but hard to pump on automated flash systems due to immiscibility/outgassing.
DCM / (7N

in MeOH)
Recommended Fully miscible. The ammonia keeps the amine deprotonated (free base), reducing tailing.
DCM / MeOH + 1% TEA AlternativeTriethylamine (TEA) permanently coats silica sites. Warning: TEA is hard to remove from polar oils.
Solution B: Reverse Phase (The pH Switch)

If Normal Phase fails, switch to C18. However, you must control pH to prevent peak broadening.

  • Low pH Strategy (Formic Acid/TFA): Protonates the amine. Good peak shape, but the compound elutes early (near void volume) due to high polarity.

  • High pH Strategy (Bicarbonate/Ammonium Hydroxide): Keeps amine neutral. Increases retention on C18. Requires high-pH stable columns (e.g., C18 Hybrid/Polymer).

Visual Workflow: Method Selection Logic

PurificationLogic Start Crude Reaction Mixture SolubilityCheck Is it soluble in DCM? Start->SolubilityCheck YesDCM Yes SolubilityCheck->YesDCM Lipophilic NoDCM No (Water/MeOH soluble) SolubilityCheck->NoDCM Hydrophilic NP_Method Normal Phase Flash DCM / 7N NH3 in MeOH YesDCM->NP_Method RP_Check Does it have UV Activity? NoDCM->RP_Check SCX_Route SCX Cartridge (Catch & Release) RP_Check->SCX_Route Very Polar / Salts RP_High_pH RP-Flash (C18) High pH (NH4HCO3) RP_Check->RP_High_pH Yes (UV+) RP_Low_pH RP-Flash (C18) Low pH (Formic Acid) *Use ELSD* RP_Check->RP_Low_pH No (UV-)

Figure 1: Decision tree for selecting the optimal purification method based on solubility and UV activity.

Module 2: The "Stickiness" Problem (SCX Purification)

User Issue: "My compound is too polar for silica and won't extract from water into organic solvents."

The Solution: Strong Cation Exchange (SCX) This is the most robust method for polar amino alcohols. It relies on a "Catch and Release" mechanism, bypassing liquid-liquid extraction issues.

The SCX Protocol (Self-Validating)

Phase 1: Catch (Loading)

  • Conditioning: Flush SCX cartridge with MeOH, then Water.

  • Loading: Dissolve crude in MeOH or Water (pH < 4). Crucial: The amine must be protonated (

    
    ) to stick to the sulfonic acid resin.
    
  • Validation: Test the flow-through by TLC/LCMS. It should contain only non-basic impurities. If your product is in the flow-through, the cartridge is overloaded or the pH is too high.

Phase 2: Wash

  • Solvent: 100% MeOH.

  • Action: Wash away non-basic polar impurities. The amine remains ionically bound to the resin.

Phase 3: Release (Elution)

  • Eluent: 2M

    
     in MeOH (or 7N diluted).
    
  • Mechanism: The excess ammonia deprotonates the amine, breaking the ionic bond.

  • Collection: The product elutes as the free base.

Visual Workflow: SCX Mechanism

SCX_Workflow Step1 1. LOAD (Acidic pH) Amine (+) Resin SCX Resin (SO3-) Step1->Resin Ionic Bond Formed Step2 2. WASH (Methanol) Remove Neutrals Step3 3. ELUTE (NH3/MeOH) Amine (Neutral) Resin->Step2 Impurities Elute Resin->Step3 Bond Breaks Product Elutes

Figure 2: The "Catch and Release" mechanism of SCX chromatography.

Module 3: The "Invisible" Problem (Detection)

User Issue: "I see nothing on the UV trace, but my mass spec says the compound is there."

Spirocyclic scaffolds (e.g., spiro[3.3]heptanes) often lack conjugation.

Troubleshooting Protocol:

  • Universal Detection (ELSD/CAD): Use an Evaporative Light Scattering Detector.[2] It detects any non-volatile compound, regardless of chromophores.

  • Staining (TLC): Do not rely on UV. Use Ninhydrin (turns primary/secondary amines red/purple) or KMnO4 (oxidizes alcohols/amines).

  • Derivatization (Last Resort): React a small aliquot with Benzoyl Chloride. This adds a UV chromophore, allowing you to track the derivative by UV to locate the parent compound fractions.

Module 4: The Final Polish (Crystallization)

User Issue: "I have an oil, but I need a solid for stability."

Polar amino alcohols are notorious for forming oils ("oiling out") because they hold onto solvent (H-bonding).

The Salt Formation Strategy: Do not try to crystallize the free base. Make a salt.

  • Oxalate Salts: Dissolve amine in minimal EtOH. Add 1 eq. Oxalic acid in EtOH. Oxalates often crystallize readily for spirocycles.

  • HCl Salts: Dissolve in

    
     or Dioxane. Add 4M HCl in Dioxane.
    
  • Tartrates: Use L-Tartaric acid for potential chiral resolution if the spirocycle is racemic.

Frequently Asked Questions (FAQ)

Q: I used TEA in my column, and now I can't get it out of my product. A: TEA has a high boiling point relative to DCM.

  • Fix: Dissolve the oil in DCM and wash 3x with water (TEA is slightly water-soluble).

  • Prevention: Use

    
     in MeOH instead of TEA. Ammonia is volatile and disappears on the rotovap.
    

Q: My compound precipitates on the SCX cartridge. A: You likely loaded it in a solvent it isn't soluble in once the salt forms.

  • Fix: Ensure your loading solvent (MeOH/Water) can dissolve the protonated form of your amine. Add a small amount of DMSO if necessary (DMSO washes off in the MeOH wash step).

Q: Can I use SCX for tertiary amines? A: Yes, as long as the amine is basic enough to be protonated by the sulfonic acid resin. Pyridines and anilines may be too weak; aliphatic spirocyclic amines work perfectly.

References

  • Biotage. (2023).[3] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.[4] Application Note AN82. Retrieved from

  • Thermo Fisher Scientific. (2016). Ion Exchange SPE Optimized for Amino Acid Enrichment.[5] Retrieved from

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from

  • Kanaujia, P. K., et al. (2008).[6] Application of cation-exchange solid-phase extraction for the analysis of amino alcohols.[6] Journal of Chromatography A. Retrieved from

Sources

Troubleshooting

Technical Support Center: Advanced Troubleshooting for Spiro-Cyclopropanation

Status: Operational Subject: Spiro Scaffold Generation via Cyclopropanation Ticket Priority: High (Methodology & Safety) Audience: Medicinal Chemists, Process Chemists Introduction: The Spiro Challenge Spiro-cyclopropane...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Spiro Scaffold Generation via Cyclopropanation Ticket Priority: High (Methodology & Safety) Audience: Medicinal Chemists, Process Chemists

Introduction: The Spiro Challenge

Spiro-cyclopropanes are high-value pharmacophores due to their ability to rigidify molecular scaffolds and reduce lipophilicity (LogP) without adding excessive molecular weight. However, generating a spiro-quaternary carbon is thermodynamically and kinetically demanding.

Why this fails: The transition state for spiro-cyclopropanation suffers from significant steric strain (A(1,3) strain) and trajectory restrictions. Standard protocols for simple alkenes often stall or yield side products (dimers, insertions) when applied to hindered exocyclic double bonds.

This guide addresses the three dominant methodologies:

  • Zinc Carbenoids (Simmons-Smith/Furukawa)[1]

  • Transition Metal Catalysis (Rh/Cu Diazo Decomposition)

  • Sulfur Ylides (Corey-Chaykovsky)

Module 1: Zinc Carbenoid Systems (Simmons-Smith)

Primary Utility: Electron-rich exocyclic alkenes (e.g., methylenecyclohexanes). Key Reagents:


, 

,

(Furukawa),

(activator).
Troubleshooting Guide

Q: The reaction stalls at <20% conversion on my exocyclic alkene. Adding more reagent doesn't help.

  • Diagnosis: The "Schlenk Equilibrium" is working against you, or the zinc carbenoid is decomposing before it can penetrate the steric wall of the spiro-junction.

  • Solution 1 (The Furukawa Modification): Switch from Zn-Cu couple to Diethylzinc (

    
    ) . The homogenous nature of the Furukawa reagent allows for better mass transfer than the heterogeneous Zn-Cu surface.
    
  • Solution 2 (Lewis Acid Acceleration): For highly hindered substrates, add a stoichiometric amount of Trifluoroacetic Acid (TFA) or a phenol to the

    
     solution before adding 
    
    
    
    . This generates a highly electrophilic mixed species (
    
    
    ) that is significantly more reactive toward sterically encumbered alkenes [1].
  • Solution 3 (DME Stabilization - Charette Protocol): Unstabilized zinc carbenoids degrade rapidly. Add 1,2-Dimethoxyethane (DME) (1.0 equiv relative to Zn). This coordinates to the zinc, stabilizing the carbenoid and extending its lifetime, allowing it to eventually overcome the steric barrier [2].

Q: I am seeing a "gel" that traps my product during workup, leading to low isolated yields.

  • Diagnosis: Insoluble Zinc hydroxides/oxides are forming emulsions.

  • Solution: Do not use a simple water quench. Use the Rochelle’s Salt Method :

    • Quench with saturated aqueous

      
      .[2]
      
    • Add solid Potassium Sodium Tartrate (Rochelle's salt) and stir vigorously for 2 hours.

    • The tartrate chelates the zinc, solubilizing it into the aqueous layer and leaving a clear phase separation.

Q: The reaction is violent/exothermic upon adding


. 
  • Diagnosis: Rapid radical chain decomposition of the carbenoid.

  • Solution: Temperature control is critical.[3] The formation of the carbenoid is exothermic. Add

    
     to the 
    
    
    
    solution at -10°C to 0°C , stir for 20 mins to form the active species, then warm to RT or reflux for the cyclopropanation step.

Module 2: Transition Metal Catalysis (Diazo Decomposition)

Primary Utility: Electron-deficient exocyclic alkenes (e.g., alkylidene oxindoles) or when using functionalized carbenes (esters/ketones). Key Reagents: Diazo compounds (


), 

,

.
Troubleshooting Guide

Q: I am isolating mostly diethyl fumarate/maleate (carbene dimers) instead of my spiro-product.

  • Diagnosis: The rate of carbene dimerization (

    
    ) is faster than the rate of cyclopropanation (
    
    
    
    ). This is common with hindered spiro-substrates.
  • Solution 1 (Syringe Pump Addition): You must keep the instantaneous concentration of the diazo compound extremely low. Add the diazo solution over 12–24 hours using a syringe pump.

  • Solution 2 (Solvent Cage): Use a non-coordinating, higher viscosity solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Avoid coordinating solvents (THF, MeCN) which compete for the metal center [3].

Q: Diastereoselectivity is poor (forming both diastereomers at the spiro junction).

  • Diagnosis: The catalyst ligand sphere is too small to differentiate the faces of the alkene.

  • Solution: Switch from

    
     to bulky, dirhodium carboxylates or carboxamidates.
    
    • Doyle’s Catalysts:

      
       or 
      
      
      
      . These "bucket-shaped" ligands create a chiral pocket that enforces trajectory control, often essential for setting spiro-stereochemistry [4].

Module 3: Sulfur Ylides (Corey-Chaykovsky)

Primary Utility: Converting exocyclic ketones/enones to spiro-epoxides or spiro-cyclopropanes. Key Reagents:


 (Sulfonium), 

(Sulfoxonium), NaH.
Troubleshooting Guide

Q: I want a spiro-cyclopropane, but I’m getting a spiro-epoxide (or vice versa).

  • Diagnosis: You are using the wrong ylide "hardness."

  • The Rule:

    • Dimethylsulfonium methylide (

      
      ):  Kinetic control. Irreversible addition to carbonyls. Favors Epoxidation. 
      
    • Dimethylsulfoxonium methylide (

      
      ):  Thermodynamic control.[4] Reversible addition to carbonyls; irreversible 1,4-addition to enones. Favors Cyclopropanation. 
      
  • Solution: If you have an enone and want the cyclopropane, you must use the Sulfoxonium salt (TMSOI) + NaH/DMSO [5].

Visual Troubleshooting Workflows

Figure 1: Method Selection & Troubleshooting Logic

Troubleshooting Start Spiro-Cyclopropanation Target Substrate Analyze Substrate Start->Substrate ExoAlkene Electron-Rich Exocyclic Alkene Substrate->ExoAlkene Alkene ExoEnone Electron-Deficient Enone/Acrylate Substrate->ExoEnone Michael Acceptor MethodZn Method: Zinc Carbenoid (Simmons-Smith) ExoAlkene->MethodZn MethodRh Method: Rh/Cu Catalysis (Diazo) ExoEnone->MethodRh MethodS Method: Sulfur Ylide (Corey-Chaykovsky) ExoEnone->MethodS IssueZn Issue: Stalled Reaction? MethodZn->IssueZn IssueRh Issue: Dimerization? MethodRh->IssueRh IssueSel Issue: Epoxide vs Cyclopropane? MethodS->IssueSel SolZn1 Switch to Et2Zn (Furukawa) IssueZn->SolZn1 Step 1 SolZn2 Add TFA or DME (Lewis Acid/Stabilizer) SolZn1->SolZn2 If fails SolRh1 Slow Addition (Syringe Pump) IssueRh->SolRh1 SolSel1 Use Sulfoxonium (DMSO) for Cyclopropane IssueSel->SolSel1

Caption: Decision matrix for selecting the correct cyclopropanation modality and resolving primary failure modes.

Experimental Protocols

Protocol A: Robust Furukawa-Charette Cyclopropanation

For sterically hindered exocyclic alkenes.

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Reagent Mix: Charge with alkene (1.0 mmol) and dry DCM (5 mL). Cool to 0°C.[5]

  • Zinc Addition: Add

    
     (1.0 M in hexanes, 5.0 equiv) via syringe.
    
    • Critical Step: Add 1,2-Dimethoxyethane (DME, 5.0 equiv) to stabilize the zinc species.

  • Carbenoid Formation: Add

    
     (10.0 equiv) dropwise over 20 minutes.
    
    • Safety: Exothermic. Maintain T < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT). If no reaction after 4h, reflux at 40°C.

  • Quench: Cool to 0°C. Add saturated

    
     dropwise (Gas evolution!).
    
  • Workup: Dilute with

    
    . Add solid Rochelle's salt. Stir 2h until two clear layers form. Extract, dry (
    
    
    
    ), and concentrate.[6]
Protocol B: Rhodium-Catalyzed Spiroannulation

For reaction of diazoesters with exocyclic double bonds.

  • Catalyst Loading: In a flame-dried flask, dissolve alkene (1.0 mmol) and

    
     (1 mol%) in dry DCM (2 mL).
    
  • Diazo Prep: Dissolve diazo compound (1.5 mmol) in dry DCM (10 mL).

  • Controlled Addition: Load diazo solution into a gas-tight syringe. Set syringe pump to add at 1.0 mL/hour (Total time: 10h).

    • Why? Keeps steady-state concentration of diazo low to prevent dimerization.

  • Completion: Once addition is complete, stir for 1 hour.

  • Purification: Evaporate solvent directly and purify via silica gel chromatography. (Metal scavenging may be required for pharma applications).

Comparative Data: Reagent Efficacy

FeatureSimmons-Smith (Zn-Cu)Furukawa (

)
Charette Modified (

)
Rh-Catalysis (Diazo)
Reactivity ModerateHighVery High High
Steric Tolerance LowModerateHigh Moderate
Substrate Class Unactivated AlkenesAllylic AlcoholsHindered AlkenesElectron-Deficient Alkenes
Safety Risk LowHigh (Pyrophoric) High (Pyrophoric) High (Explosive)
Atom Economy Poor (Zn/I waste)PoorPoorExcellent

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Lévesque, E., Goudreau, S. R., & Charette, A. B. (2014).[7] Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493. Link

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews, 86(5), 919–939. Link

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion. Nature, 451, 417–424. Link

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation &amp; Comparative NMR Profiling: (R)-6-Azaspiro[2.5]octan-4-ol

Executive Summary: The "Spiro" Advantage In modern Fragment-Based Drug Discovery (FBDD), the (R)-6-Azaspiro[2.5]octan-4-ol scaffold represents a critical "escape from flatland." Unlike traditional piperidines, this spiro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spiro" Advantage

In modern Fragment-Based Drug Discovery (FBDD), the (R)-6-Azaspiro[2.5]octan-4-ol scaffold represents a critical "escape from flatland." Unlike traditional piperidines, this spirocyclic ether offers increased


 character and specific vector orientation of the hydroxyl group.

This guide provides a definitive interpretation of its 1H NMR spectroscopy , contrasting it with its closest non-strained analog, 3,3-dimethylpiperidin-4-ol . We demonstrate that the magnetic anisotropy of the cyclopropane ring serves as an intrinsic diagnostic tool for validating chiral purity and conformational rigidity, a feature absent in the gem-dimethyl alternative.

Structural Dynamics & Numbering Logic

Before interpreting the spectra, we must define the magnetic environment. The molecule consists of a piperidine ring spiro-fused at C3 to a cyclopropane ring. The Hydroxyl group is at C4 (adjacent to the spiro center), fixed in the (R)-configuration.

Structure cluster_0 Magnetic Environments Spiro Spiro Center (C3) Rigid Pivot Point Cyclo Cyclopropane (C1/C2) Shielding Cone (High Field) Spiro->Cyclo Fusion Chiral Chiral Center (C4-OH) Induces Diastereotopicity Spiro->Chiral Alpha-position Piperidine Piperidine Ring (C5, C7, C8) Chair Conformation Chiral->Piperidine Electronic Inductive Effect

Figure 1: Structural logic defining the magnetic environments of the spiro scaffold.

Experimental Protocol: Self-Validating Assignment

To ensure high-fidelity data, we utilize a Dual-Solvent Validation Protocol . This method distinguishes exchangeable protons (OH/NH) from the skeletal framework.

Reagents & Equipment
  • Analyte: >98% ee (R)-6-Azaspiro[2.5]octan-4-ol (10 mg).

  • Primary Solvent: Chloroform-d (CDCl3, 99.8% D) + 0.03% TMS.

  • Validation Solvent: Deuterium Oxide (D2O).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Workflow
  • Baseline Acquisition: Dissolve 10 mg sample in 0.6 mL CDCl3. Acquire standard 1H spectrum (16 scans, d1=2.0s).

  • D2O Shake (The "Eraser" Test): Add 2 drops of D2O directly to the NMR tube. Shake vigorously for 30 seconds.

  • Re-Acquisition: Acquire a second spectrum.

    • Result: Peaks corresponding to -OH and -NH will disappear or broaden significantly due to deuterium exchange.

  • HSQC Correlation (Optional): If C1/C2 protons overlap, run a quick HSQC to confirm the carbon connectivity.

Detailed Comparative Analysis

We compare the Spiro scaffold against the Gem-Dimethyl analog. The key differentiator is the Cyclopropane Anisotropy , which shields the adjacent protons, pushing them upfield.

Region 1: The Cyclopropane "Fingerprint" (0.2 – 0.9 ppm)

This is the diagnostic region. In the gem-dimethyl analog, you see a singlet. In the spiro scaffold, you see a complex splitting pattern due to the chiral center at C4.

  • Gem-Dimethyl: Two singlets (or one overlapping singlet) at ~0.9-1.0 ppm for the CH3 groups.

  • Spiro (Target): Four distinct multiplets between 0.2 and 0.8 ppm.

    • Mechanism:[1] The C4 chiral center breaks the symmetry of the cyclopropane ring. The protons syn to the OH are magnetically distinct from those anti to the OH.

Region 2: The Scaffold Backbone (1.2 – 3.2 ppm)
  • H5 (Methylene): Appears as two separate multiplets (axial/equatorial) due to the fixed chair conformation.

  • H7/H8 (N-adjacent): The protons alpha to the Nitrogen appear downfield (2.6 – 3.1 ppm).

  • NH: Broad singlet, chemical shift is concentration-dependent (usually 1.5 - 2.5 ppm in CDCl3).

Region 3: The Chiral Sensor (3.6 – 4.0 ppm)
  • H4 (Carbinol Proton): This proton is on the same carbon as the OH.

    • Appearance: Doublet of Doublets (dd).

    • Coupling: It couples to the two protons on C5. The coupling constants (

      
      ) reveal the axial/equatorial orientation, confirming the (R)-configuration.
      

Comparative Data Table

Feature(R)-6-Azaspiro[2.5]octan-4-ol3,3-Dimethylpiperidin-4-ol (Alternative)Interpretation
High Field Region 0.2 - 0.8 ppm (4H, m)0.9 - 1.0 ppm (6H, s)Spiro cyclopropane protons are highly shielded compared to methyl groups.
Symmetry Asymmetric (Diastereotopic)Pseudo-symmetric The spiro ring protons are sensitive to the C4 chirality; Methyls are often averaged.
H4 (Carbinol) 3.6 - 3.8 ppm (dd)3.4 - 3.5 ppm (dd)The spiro ring exerts steric compression, slightly deshielding the H4 proton.
Conformational Lock Rigid Flexible Spiro fusion locks the piperidine chair; Gem-dimethyl allows ring flipping.

Logic Flow & Signaling Pathways

The following diagram illustrates the decision matrix for confirming the structure based on the NMR data.

AnalysisFlow Start Acquire 1H NMR (CDCl3) CheckRegion1 Check 0.2-0.9 ppm Start->CheckRegion1 Decision1 Pattern? CheckRegion1->Decision1 Spiro 4x Multiplets (0.3-0.8 ppm) Decision1->Spiro Complex GemDimethyl Singlet(s) (0.9-1.0 ppm) Decision1->GemDimethyl Simple CheckRegion2 Check 3.6-4.0 ppm (Carbinol H4) Spiro->CheckRegion2 Coupling Analyze Splitting (J-values) CheckRegion2->Coupling Result Confirm (R)-Spiro Configuration Coupling->Result J(ax-ax) ~10Hz J(ax-eq) ~4Hz

Figure 2: Analytical workflow for distinguishing the spiro scaffold from gem-dimethyl alternatives.

Conclusion

The (R)-6-Azaspiro[2.5]octan-4-ol exhibits a unique NMR signature defined by the high-field diastereotopic cyclopropane protons (0.2–0.8 ppm). This spectral feature acts as an internal quality control standard:

  • Absence of Singlets: Confirms no gem-dimethyl contamination.

  • Signal Complexity: Confirms the integrity of the chiral center (which induces the magnetic non-equivalence).

For researchers utilizing this scaffold in library synthesis, monitoring the 0.2–0.8 ppm window is the most efficient method to validate successful spiro-formation and enantiomeric interaction.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[2.5]octane Derivatives." Organic Letters.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Enamine Ltd. (2023). "Spirocyclic Building Blocks for Drug Discovery." Enamine Catalog.

Sources

Comparative

Technical Comparison: Chiral HPLC Methodologies for 6-azaspiro[2.5]octan-4-ol

This guide outlines a strategic approach to the chiral separation of 6-azaspiro[2.5]octan-4-ol , a critical spirocyclic piperidine intermediate used in the synthesis of MetAP2 inhibitors (e.g., Beloranib analogs) and ant...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a strategic approach to the chiral separation of 6-azaspiro[2.5]octan-4-ol , a critical spirocyclic piperidine intermediate used in the synthesis of MetAP2 inhibitors (e.g., Beloranib analogs) and antitubercular agents.[1]

Executive Summary & Molecular Context

The Challenge: 6-azaspiro[2.5]octan-4-ol (CAS: 955028-68-9) presents a "double-blind" challenge in chromatography:

  • Lack of Chromophore: The saturated spiro[2.5]octane skeleton lacks conjugated

    
    -systems, rendering standard UV detection (254 nm) useless.
    
  • Amine/Alcohol Polarity: The secondary amine and hydroxyl group create strong interactions with residual silanols, leading to peak tailing.

The Solution: This guide compares two validated pathways:

  • Path A (Recommended): In situ Derivatization (Cbz/Boc) to introduce a chromophore and improve resolution.

  • Path B (Direct): Advanced detection (ELSD/CAD/MS) on immobilized polysaccharide phases.

Methodology Comparison

FeatureMethod A: Derivatization (Cbz-Protection) Method B: Direct Analysis (Native)
Primary Utility QC, Enantiomeric Excess (ee) DeterminationReaction Monitoring, Impurity Profiling
Stationary Phase Chiralpak AD-H / IA (Amylose-based)Chiralpak IC / IG (Immobilized)
Mobile Phase Hexane : IPA (90:[1]10)Hexane : EtOH : DEA (80:20:0.[1]1)
Detection UV @ 254 nm (Strong Signal)ELSD / CAD / MS (Required)
Resolution (

)
Typically > 3.0 (High)1.5 – 2.0 (Moderate)
Robustness High (Standard HPLC equipment)Medium (Requires specialized detectors)
Throughput Lower (Requires prep time)High (Shoot-and-dilute)

Detailed Experimental Protocols

Protocol A: The "Chromophore-Tag" Strategy (Recommended)

This method transforms the "invisible" analyte into a UV-active carbamate, allowing for robust separation on standard equipment.[1]

1. Sample Preparation (Derivatization):

  • Reagents: Benzyl chloroformate (Cbz-Cl), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 10 mg of 6-azaspiro[2.5]octan-4-ol in 1 mL DCM.

    • Add 1.2 eq TEA and 1.1 eq Cbz-Cl.

    • Stir at RT for 15 min (Reaction is rapid).

    • Quench with water, extract organic layer, dry (MgSO4), and dilute with Mobile Phase.

2. Chromatographic Conditions:

  • Column: Daicel Chiralpak AD-H (

    
    )[1]
    
  • Mobile Phase: n-Hexane / Isopropanol (90 : 10 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C

  • Detection: UV @ 254 nm[1]

  • Retention: Enantiomer 1 (

    
     min), Enantiomer 2 (
    
    
    
    min).

Scientist's Note: The Cbz group not only adds UV absorbance but also masks the basic nitrogen, eliminating peak tailing and improving the chiral recognition mechanism by adding


 interaction sites with the amylose selector.
Protocol B: Direct Analysis (Advanced Detection)

For labs equipped with universal detectors, this method avoids chemical modification.

1. System Setup:

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). Note: UV at 210 nm is unreliable due to mobile phase cut-off interference.[1]

  • Column: Daicel Chiralpak IC (

    
    ) – Immobilized phase is crucial for amine tolerance.
    

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80 : 20 : 0.1 v/v)[1]

  • Additive: 0.1% Diethylamine (DEA) is mandatory to suppress silanol interactions with the secondary amine.

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 30°C

  • Gain/Temp (ELSD): Optimized for semi-volatile compounds (Drift tube: 50°C).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate method based on available instrumentation and project stage.

ChiralMethodSelection Start Start: 6-azaspiro[2.5]octan-4-ol Sample CheckUV Is UV (254nm) the only detector? Start->CheckUV DerivStep Method A: Derivatization (React with Cbz-Cl or Boc2O) CheckUV->DerivStep Yes (UV Only) CheckUni Is ELSD/CAD/MS available? CheckUV->CheckUni No (Other detectors available) ColSelectA Column: Chiralpak AD-H or IA MP: Hexane/IPA (90:10) DerivStep->ColSelectA ResultA Result: High Resolution (Rs > 3) Robust UV Detection ColSelectA->ResultA CheckUni->DerivStep No (Fallback to A) DirectStep Method B: Direct Analysis (Native Amine) CheckUni->DirectStep Yes ColSelectB Column: Chiralpak IC or IG MP: Hexane/EtOH/DEA (0.1%) DirectStep->ColSelectB ResultB Result: Moderate Resolution No Sample Prep Required ColSelectB->ResultB

Figure 1: Decision tree for selecting the optimal chiral separation workflow based on detector availability.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Tailing (Direct Method) Silanol interaction with amineIncrease DEA concentration to 0.2% or switch to Chiralpak IG (specifically designed for amines).[1]
Baseline Noise (ELSD) Mobile phase impuritiesUse HPLC-grade solvents; ensure DEA is fresh and volatile.[1]
Poor Resolution (Derivatized) Incomplete reactionEnsure excess Cbz-Cl; check pH (must be basic during reaction).
Split Peaks Rotamers (common in carbamates)Increase column temperature to 35-40°C to coalesce rotamers.[1]

References

  • Daicel Chiral Technologies. (n.d.). Chiralpak IA/IC/IG Instruction Manuals. Retrieved from

  • Otsuka Pharmaceutical Co., Ltd. (2016). Heterobicyclic compounds and their use for the treatment of tuberculosis (WO2016031255A1). Reference Example 623 (Synthesis of 6-azaspiro[2.5]octan-4-ol derivatives). Retrieved from

  • MDPI. (2023). Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro Derivatives. (Demonstrates Chiralpak IA usage for spiro-compounds). Retrieved from [1]

  • Sigma-Aldrich. (n.d.). Astec CHIROBIOTIC® Column Selection Guide. (Alternative Polar Ionic Mode methods). Retrieved from

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Spiro Amines: A Mechanistic Guide

This guide details the mass spectrometry fragmentation patterns of spiro amines, designed for researchers in drug discovery and structural biology. It moves beyond basic spectral interpretation to focus on the mechanisti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of spiro amines, designed for researchers in drug discovery and structural biology. It moves beyond basic spectral interpretation to focus on the mechanistic causality governed by the spiro-quaternary carbon.

Executive Summary: The "Spiro Constraint" in Mass Spectrometry

Spiro amines—compounds where two rings share a single quaternary carbon atom—present a unique challenge and opportunity in mass spectrometry (MS). Unlike linear or simple cyclic amines, spiro amines possess a conformational "deadlock" at the spiro junction.

In linear amines,


-cleavage  (homolytic bond fission adjacent to the nitrogen) immediately results in a fragment ion and a neutral radical. In spiro amines, the same 

-cleavage event merely opens one ring while the molecule remains intact (isobaric). A second, distinct high-energy event—typically a hydrogen transfer or a second bond scission—is required to release a detectable fragment.

Key Diagnostic Indicator:

  • Linear Amines: High abundance of low-mass

    
    -cleavage ions (e.g., 
    
    
    
    30, 44, 58).
  • Spiro Amines: Prominent "survivor" molecular ions (

    
    , 
    
    
    
    ) and characteristic neutral losses corresponding to the entire non-nitrogenous ring (e.g., loss of
    
    
    or
    
    
    from strained spiro cycles).

Mechanistic Comparison: Linear vs. Cyclic vs. Spiro

The following table contrasts the fragmentation behavior of amines based on their topology.

FeatureLinear Amine (e.g., Diethylamine)Monocyclic Amine (e.g., Piperidine)Spiro Amine (e.g., 2-Azaspiro[3.3]heptane)
Primary Fragmentation Direct

-cleavage.

-cleavage (Ring Opening).

-cleavage (Ring Opening at Spiro Center).
Immediate Result Formation of two separate species (Ion + Radical).[1]Formation of an acyclic distonic ion (isobaric to parent).Formation of a tethered distonic ion (isobaric).
Secondary Event Rare (simple ions are stable).H-transfer or second cleavage required to shed mass.Double

-cleavage
or complex rearrangement required to break spiro-lock.
Diagnostic Signal Base peak is often the

-fragment (

30, 44, 58).
Series of losses:

,

,

.
Specific Neutral Loss of the opposing spiro ring (e.g.,

).
Stability Low (fragments easily).Moderate.High (Spiro junction stabilizes the molecular ion).

Detailed Fragmentation Pathways

Understanding these pathways allows you to predict the mass spectrum of novel spiro-scaffolds.

Pathway A: The "Ring-Opening / H-Transfer" Cascade (ESI-MS/MS)

In Electrospray Ionization (ESI), the protonated molecule


 undergoes a sequence that disguises the spiro nature until the second step.
  • Protonation: The nitrogen lone pair accepts a proton.

  • Ring Opening: The C-C bond adjacent to the nitrogen (

    
    -bond) breaks. In a spiro system, this breaks one ring but leaves the spiro-carbon attached to the other ring.
    
  • Hydrogen Rearrangement: A hydrogen atom from the intact ring or a side chain migrates to the charge site or radical site.

  • Fragment Release: The "loosened" structure undergoes a second cleavage, ejecting the non-nitrogenous ring as a neutral alkene.

Pathway B: Retro-Diels-Alder (RDA) in Unsaturated Spiro Systems

If the spiro system contains unsaturation (e.g., spiro-enones), a Retro-Diels-Alder reaction is highly favorable. This is a concerted mechanism that ejects a neutral diene or alkene, leaving a characteristic charge-retained fragment.

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for spiro-amine fragmentation.

SpiroFragmentation Figure 1: The 'Spiro-Lock' Mechanism. Unlike linear amines, alpha-cleavage does not immediately yield a fragment. Start Precursor Ion [M+H]+ AlphaCleavage Alpha-Cleavage (C-C Bond Scission) Start->AlphaCleavage Activation Energy RingOpen Distonic Ion (Ring Opened, Isobaric) AlphaCleavage->RingOpen Spiro Constraint Holds Path1 Path 1: H-Transfer (McLafferty-like) RingOpen->Path1 Mobile H Available Path2 Path 2: Inductive Cleavage (Charge Remote) RingOpen->Path2 High Energy Result1 Fragment Ion: [M - Alkene]+ Path1->Result1 Loss of Neutral Ring Result2 Fragment Ion: Iminium Species Path2->Result2 Skeletal Breakdown

Experimental Protocol: Self-Validating Spiro Identification

This protocol distinguishes a spiro-amine from a fused bicyclic amine (e.g., quinuclidine) using MS/MS.

Objective: Confirm spiro-connectivity via "Double Alpha-Cleavage" detection.

Step 1: Sample Preparation
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid. Avoid high concentrations of ammonium buffers which can suppress ionization.

  • Concentration: 1 µM (Spiro amines ionize well; avoid saturation).

Step 2: ESI-MS/MS Parameters[2][3]
  • Ionization: ESI Positive Mode.

  • Collision Energy (CE): Perform a CE Ramp (e.g., 10, 20, 40, 60 eV).

    • Reasoning: Spiro rings are robust. Low CE will only show the molecular ion. High CE is needed to force the "second break."

Step 3: Data Analysis & Validation Criteria

To confirm the spiro structure, look for the following Diagnostic Triad :

  • High Stability: The

    
     survives higher CE than linear analogs.
    
  • The "Ring Loss" Peak: Identify the loss of the entire carbocyclic ring.

    • Example: For a spiro[piperidine-4,1'-cyclobutane], look for loss of

      
       (56 Da) or 
      
      
      
      (28 Da) if the ring fragments further.
  • Absence of Bridgehead Ions: Fused systems often yield specific bridgehead ions (e.g.,

    
     is very strong in fused systems due to bridgehead double bond rules). Spiro systems lack this constraint and favor radical-driven ring opening.
    
Summary Table: Diagnostic Neutral Losses

Use this table to predict fragments for common spiro scaffolds.

Spiro ScaffoldRing A (Amine)Ring B (Carbocycle)Predicted Neutral Loss (Ring B)Diagnostic Fragment (

)
2-Azaspiro[3.3]heptane AzetidineCyclobutane

(42 Da)

Azaspiro[4.4]nonane PyrrolidineCyclopentane

(28 Da) /

(42 Da)
Complex (Multiple losses)
Spiro[piperidine-4,1'-cyclopropane] PiperidineCyclopropane

(28 Da)

Spiro[piperidine-4,4'-piperidine] PiperidinePiperidine

(43 Da)

References

  • National Institutes of Health (NIH). Mass Spectrometry-Based Characterization of New Spirolides. (2016).[2] Retrieved from [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry: Amines. (2023).[3][4][5] Retrieved from [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues. (2023).[3][4][5] Retrieved from [Link]

  • West Virginia University. Identification of novel fragmentation pathways in protonated synthetic cathinones. (2020).[1][6] Retrieved from [Link]

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